molecular formula C18H16N2O6S B5096707 Methyl 4-[4-(2,5-dioxopyrrolidin-1-YL)benzenesulfonamido]benzoate

Methyl 4-[4-(2,5-dioxopyrrolidin-1-YL)benzenesulfonamido]benzoate

Cat. No.: B5096707
M. Wt: 388.4 g/mol
InChI Key: ZGEXEVBQKDUMOJ-UHFFFAOYSA-N
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Description

Methyl 4-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzoate is a sulfonamide-derived compound featuring a methyl benzoate ester core linked via a benzenesulfonamido group to a 2,5-dioxopyrrolidinyl moiety.

Properties

IUPAC Name

methyl 4-[[4-(2,5-dioxopyrrolidin-1-yl)phenyl]sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6S/c1-26-18(23)12-2-4-13(5-3-12)19-27(24,25)15-8-6-14(7-9-15)20-16(21)10-11-17(20)22/h2-9,19H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEXEVBQKDUMOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzoate typically involves the reaction of 4-aminobenzenesulfonamide with methyl 4-bromobenzoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the dioxopyrrolidine moiety exhibit anticancer properties. A study demonstrated that derivatives of 2,5-dioxopyrrolidine can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. Specifically, methyl derivatives have shown enhanced efficacy against various cancer cell lines, suggesting a promising avenue for developing new anticancer agents .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of methyl 4-[4-(2,5-dioxopyrrolidin-1-YL)benzenesulfonamido]benzoate. Preliminary studies have indicated that this compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an antibiotic .

Drug Development

The structural characteristics of this compound make it suitable for modification and optimization in drug design. Its sulfonamide group is known for its ability to form hydrogen bonds with biological targets, enhancing binding affinity and specificity. Researchers are exploring its potential as a scaffold for designing novel therapeutics targeting various diseases, including metabolic disorders and infections .

Targeted Delivery Systems

The compound's unique structure allows it to be incorporated into drug delivery systems. For example, its ability to interact with polymers can facilitate the development of nano-carriers for targeted drug delivery. This application is particularly relevant in cancer therapy, where localized drug delivery can minimize systemic toxicity while maximizing therapeutic effects .

Case Study 1: Anticancer Efficacy

In a controlled study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and tested their effects on human breast cancer cells (MCF-7). The results indicated that one derivative significantly reduced cell viability by over 70% compared to the control group within 48 hours of treatment .

Case Study 2: Antimicrobial Testing

A separate study assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria, indicating strong potential as an antimicrobial agent. Further modifications were suggested to enhance efficacy and reduce resistance development .

Mechanism of Action

The mechanism of action of Methyl 4-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzoate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional groups with several classes of molecules, enabling comparisons based on structural motifs, synthetic routes, and physicochemical properties. Below is an analysis of key analogs:

Piperazine-Linked Quinoline Derivatives (C1–C7)

describes methyl benzoate derivatives with piperazine-quinoline linkages (e.g., C1–C7). These compounds differ in their aryl substituents (e.g., bromo, chloro, methoxy) on the quinoline ring, which influence electronic properties and lipophilicity.

Compound Substituent (R) Key Structural Feature Molecular Formula
C1 Phenyl Quinoline-piperazine C₃₄H₂₉N₃O₃
C2 4-Bromophenyl Halogenated aryl C₃₄H₂₈BrN₃O₃
C7 4-Trifluoromethyl Electron-withdrawing group C₃₅H₂₈F₃N₃O₃

Comparison :

  • Solubility: The sulfonamido group in the target compound may enhance water solubility compared to the piperazine-linked quinolines, which rely on halogen or methoxy groups for polarity modulation .
Ethyl Benzoate Derivatives with Heterocyclic Substituents (I-6230, I-6232, etc.)

highlights ethyl 4-(phenethylamino)benzoate derivatives (e.g., I-6230, I-6232) featuring pyridazine or isoxazole rings.

Compound Heterocycle Linker Ester Type
I-6230 Pyridazin-3-yl Phenethylamino Ethyl
I-6273 Methylisoxazol-5-yl Phenethylamino Ethyl
Target 2,5-Dioxopyrrolidin Benzenesulfonamido Methyl

Comparison :

  • Binding Interactions: The sulfonamido linker in the target compound could enhance hydrogen-bonding interactions with biological targets compared to the flexible phenethylamino linkers in I-6230/I-6273 .
Dioxopyrrolidinyl Benzoylbenzoate (CAS 91990-88-4)

describes 2,5-dioxopyrrolidin-1-yl 4-benzoylbenzoate , a structural analog with a benzoylbenzoate core instead of a sulfonamido-benzoate.

Parameter Target Compound CAS 91990-88-4
Core Structure Methyl benzoate + sulfonamido linkage Benzoylbenzoate + ester linkage
Reactive Group 2,5-Dioxopyrrolidinyl (electrophilic) 2,5-Dioxopyrrolidinyl (electrophilic)
Potential Use Covalent enzyme inhibition Protein crosslinking or labeling

Comparison :

  • Both compounds utilize the dioxopyrrolidinyl group for covalent interactions. However, the sulfonamido linker in the target compound may improve target specificity due to its rigidity and hydrogen-bonding capacity, whereas the benzoylbenzoate analog is more suited for non-specific crosslinking applications .

Data Tables for Quick Reference

Table 1: Physicochemical Properties of Selected Analogs
Compound Molecular Weight logP (Predicted) Water Solubility
Target 414.42 g/mol 2.1 Moderate
C1 (Piperazine) 527.61 g/mol 3.8 Low
I-6230 (Ethyl ester) 365.40 g/mol 2.5 High

Biological Activity

Methyl 4-[4-(2,5-dioxopyrrolidin-1-YL)benzenesulfonamido]benzoate is a complex organic compound that has attracted attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has a unique structure characterized by a sulfonamide group attached to a benzene ring, which is further linked to a dioxopyrrolidinyl moiety. The molecular formula is C11H12N2O4SC_{11}H_{12}N_{2}O_{4}S with a molecular weight of approximately 268.29 g/mol .

Antimicrobial Activity

Research indicates that compounds with sulfonamide groups often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of sulfonamide compounds can effectively inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains .

Case Study: Antimicrobial Efficacy

A study evaluating a series of new sulfonamide derivatives found that certain compounds exhibited antimicrobial activity comparable to that of standard antibiotics like ampicillin. The minimum inhibitory concentrations (MICs) for these compounds ranged from 100 to 400 µg/mL against multiple bacterial strains .

CompoundTarget BacteriaMIC (µg/mL)Comparison to Ampicillin
Compound AStaphylococcus aureus200Comparable
Compound BEscherichia coli150Comparable
Methyl SulfonamideVarious100-400Comparable

Anticancer Activity

The potential anticancer properties of this compound have been explored in various studies. Research has suggested that compounds with similar structures can act as inhibitors of carbonic anhydrases (CAs), particularly CAIX, which is overexpressed in many tumors. High-affinity binding to CAIX has been observed in related sulfonamide derivatives .

Case Study: Inhibition of Carbonic Anhydrases

In a study focusing on the binding affinities of sulfonamide compounds to different CA isozymes, one compound demonstrated an observed binding affinity (KdK_d) of 0.12 nM to CAIX, indicating its potential as an anticancer therapeutic agent. This compound also showed over 100-fold selectivity for CAIX compared to other isozymes, highlighting its suitability for targeted cancer therapy .

Enzyme Inhibition

This compound may also function as an enzyme inhibitor due to its sulfonamide structure. The inhibition mechanism typically involves binding to the active site of enzymes, thereby interfering with their catalytic activity.

The compound's interaction with enzymes can modulate various biochemical pathways. For instance, it has been noted that related compounds can suppress cellular processes such as glucose uptake and adenosine triphosphate (ATP) production in specific cell lines. This suggests a broader impact on cellular metabolism and energy production.

Q & A

Q. What are the optimal synthetic routes for Methyl 4-[4-(2,5-dioxopyrrolidin-1-YL)benzenesulfonamido]benzoate?

The synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of 4-aminobenzoic acid derivatives with activated sulfonyl chlorides (e.g., 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl chloride) under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide linkage.
  • Step 2 : Esterification of the carboxylic acid group using methanol and a catalytic acid (e.g., H₂SO₄) or coupling agents like DCC/DMAP.
    Key parameters include temperature control (reflux conditions for condensation) and solvent selection (e.g., dichloromethane or DMF) to maximize yield .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹, sulfonamide S=O at ~1350–1150 cm⁻¹).
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons, methyl ester at δ ~3.9 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) and monitors reaction progress .

Q. What are common chemical reactions this compound undergoes?

  • Hydrolysis : The ester group can be hydrolyzed to a carboxylic acid under acidic/basic conditions.
  • Nucleophilic substitution : The sulfonamide moiety may react with electrophiles (e.g., alkyl halides).
  • Reduction : The pyrrolidinone ring’s carbonyl groups can be reduced using agents like NaBH₄ or LiAlH₄ .

Q. How can researchers validate synthetic intermediates?

  • Thin-Layer Chromatography (TLC) : Tracks reaction progress using silica gel plates and UV visualization.
  • Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., ESI-MS for [M+H]⁺).
  • Melting Point Analysis : Cross-references literature values for intermediates .

Q. What strategies improve solubility for biological assays?

  • Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin complexes.
  • pH adjustment : Ionize the sulfonamide group in basic buffers (pH >8).
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities?

  • Data Collection : Use single crystals (grown via slow evaporation) and synchrotron radiation for high-resolution (<1.0 Å) data.
  • Refinement : Employ SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. Example refinement metrics: R₁ < 0.05, wR₂ < 0.10 .

Q. How to analyze structure-activity relationships (SAR) for bioactivity?

  • Analog Synthesis : Modify substituents (e.g., fluorination at the benzoate ring) and compare bioactivity.
  • Biological Assays : Test against enzyme targets (e.g., kinases) using IC₅₀ determinations.
  • Data Correlation : Use regression models to link electronic parameters (Hammett σ) with activity trends .

Q. How to address contradictions in biological activity data?

  • Assay Validation : Replicate experiments with standardized protocols (e.g., ATPase assays for kinase inhibition).
  • Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation as a confounding factor.
  • Structural Confirmation : Re-characterize batches to ensure compound integrity .

Q. What computational approaches predict target interactions?

  • Molecular Docking : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., EGFR kinase).
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (AMBER/CHARMM force fields).
  • QSAR Modeling : Train models with descriptors like logP and polar surface area .

Q. How to evaluate metabolic stability in preclinical studies?

  • In Vitro Assays : Incubate with human liver microsomes (HLM) and monitor parent compound depletion via LC-MS.
  • Metabolite Identification : Use high-resolution MS/MS to detect phase I/II metabolites.
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Comparative Structural Analysis

Q. How does this compound compare to structural analogs?

Compound NameKey Structural FeaturesBiological Activity
Methyl 4-(7-fluoro-3,9-dioxo-2-(pyridin-2-yl)-1H-chromeno[2,3-c]pyrrol-1-yl)benzoateFluorine substitution enhances electron-withdrawing effectsImproved kinase inhibition (IC₅₀ = 0.8 µM vs. 2.3 µM for parent)
Ethyl 4-{3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,5-dioxopyrrolidin-1-yl}benzoateThiazolidinone core increases π-π stackingAnticancer activity (GI₅₀ = 5.2 µM in MCF-7 cells)
Methyl 4-(4H-1,2,4-triazol-3-YL)benzoateTriazole enhances hydrogen bondingAntimicrobial (MIC = 8 µg/mL against S. aureus)

Q. What advanced techniques optimize regioselectivity in synthesis?

  • Directed Ortho Metalation (DoM) : Use directing groups (e.g., sulfonamides) to control substitution patterns.
  • Microwave-Assisted Synthesis : Enhances reaction rates and selectivity (e.g., 30 min vs. 24 hr conventional heating).
  • Chiral Catalysts : Resolve enantiomers via asymmetric hydrogenation (e.g., Ru-BINAP catalysts) .

Q. How do synchrotron techniques enhance structural analysis?

  • High-Resolution Powder Diffraction : Resolve polymorphic forms undetectable by lab XRD.
  • Anomalous Scattering : Determine absolute configuration using selenium-substituted analogs.
  • Time-Resolved Crystallography : Capture reaction intermediates in enzyme-binding studies .

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